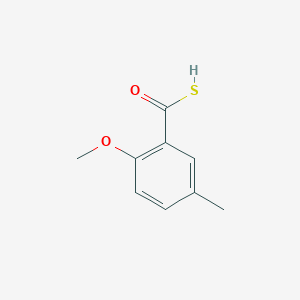

2-Methoxy-5-methylthiobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-methoxy-5-methylbenzenecarbothioic S-acid |

InChI |

InChI=1S/C9H10O2S/c1-6-3-4-8(11-2)7(5-6)9(10)12/h3-5H,1-2H3,(H,10,12) |

InChI Key |

KLNJKMIRNHTKFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)S |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methoxy-5-methylthiobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Methoxy-5-methylthiobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the methoxy and methylthio functional groups, make it a valuable building block for the synthesis of more complex molecules with desired pharmacological activities. This guide outlines a robust three-step synthesis pathway starting from commercially available m-anisic acid.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process:

-

Bromination of m-anisic acid to yield 2-bromo-5-methoxybenzoic acid.

-

Esterification of 2-bromo-5-methoxybenzoic acid to produce methyl 2-bromo-5-methoxybenzoate.

-

Nucleophilic Aromatic Substitution of the bromo group with a methylthiolate source, followed by hydrolysis of the methyl ester to afford the final product, this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.

Step 1: Bromination of m-Anisic Acid

This step involves the regioselective bromination of m-anisic acid to introduce a bromine atom at the ortho position to the methoxy group.

Experimental Protocol:

A synthetic method for 2-bromo-5-methoxybenzoic acid involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, such as dichloromethane or chloroform.[1] The bromination is then carried out by adding a bromination reagent, like N-bromosuccinimide or dibromohydantoin, in the presence of a bromination initiator, a cocatalyst (e.g., red phosphorus), and sulfuric acid.[1] For instance, 15.2g (0.1mol) of m-methoxybenzoic acid can be dissolved in 80g of dichloromethane, followed by the sequential addition of 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.23g (0.01mol) of red phosphorus.[1] While stirring, 42.9g (0.15mol) of dibromohydantoin is added at 25 °C, and the reaction temperature is maintained between 25-30 °C for 3 hours.[1] After the reaction is complete, the mixture is poured into ice water to quench the reaction.[1] The halogenated hydrocarbon solvent is then recovered under reduced pressure, and the resulting solid is filtered and recrystallized from a suitable solvent like ethanol to yield the final product.[1]

| Parameter | Value | Reference |

| Starting Material | m-Anisic acid | [1] |

| Reagents | Dibromohydantoin, Potassium bromate, Red phosphorus, Sulfuric acid | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 25-30 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 93.6% | [1] |

| Purity | 99.4% | [1] |

Step 2: Esterification of 2-Bromo-5-methoxybenzoic Acid

The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to a methyl ester in this step to facilitate the subsequent nucleophilic substitution reaction.

Experimental Protocol:

The esterification of 2-bromo-5-methoxybenzoic acid is typically carried out using methanol as both the reagent and solvent, with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The mixture is heated under reflux for several hours to drive the reaction to completion. After the reaction, the excess methanol is removed by distillation. The crude product is then worked up by washing with water and a mild base (e.g., 5% aqueous NaHCO3) to remove any unreacted acid and the acid catalyst. The resulting ester is then dried over an anhydrous drying agent like sodium sulfate and can be further purified by distillation.

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-methoxybenzoic acid | |

| Reagents | Methanol, Sulfuric acid (catalyst) | |

| Reaction Condition | Reflux | |

| Yield | High (typically >90%) | |

| Purity | High |

Step 3: Nucleophilic Aromatic Substitution and Hydrolysis

This final step involves the displacement of the bromine atom with a methylthio group, followed by the hydrolysis of the methyl ester to yield the target carboxylic acid.

Experimental Protocol:

This protocol is adapted from a similar synthesis of methylthiobenzoic acid.[2]

-

Nucleophilic Aromatic Substitution: In a reaction vessel equipped with a stirrer and a reflux condenser, methyl 2-bromo-5-methoxybenzoate is dissolved in an organic solvent such as toluene. A three-phase phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt) is added. The mixture is heated to approximately 70 °C with rapid stirring. A solution of sodium thiomethoxide in a suitable solvent is then added dropwise. The molar ratio of methyl 2-bromo-5-methoxybenzoate to sodium thiomethoxide should be approximately 1:1 to 1:1.1. After the addition is complete, the reaction mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by a suitable technique like TLC or GC.[2]

-

Hydrolysis: After the substitution reaction is complete, a solid base such as sodium hydroxide is added to the reaction mixture (in a molar ratio of approximately 1:1 to 2:1 relative to the starting ester). The temperature is then raised to around 110 °C, and the mixture is stirred until the evolution of ammonia ceases (if an ammonium salt was formed as a byproduct) or for a sufficient time for complete hydrolysis.[2]

-

Work-up and Isolation: After cooling, the organic layer is separated. The aqueous layer is acidified with a 20% hydrochloric acid solution to a pH of 1-2. The precipitated crude product is then collected by filtration. The crude this compound can be further purified by recrystallization from a suitable solvent.[2]

| Parameter | Value | Reference |

| Starting Material | Methyl 2-bromo-5-methoxybenzoate | [2] |

| Reagents | Sodium thiomethoxide, Sodium hydroxide, Hydrochloric acid | [2] |

| Catalyst | Three-phase phase-transfer catalyst | [2] |

| Solvent | Toluene | [2] |

| Reaction Temperature | 70-110 °C | [2] |

| Yield | High (expected >95%) | [2] |

| Purity | High after purification | [2] |

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product, including the key reagents and intermediates.

Conclusion

The described three-step synthesis pathway offers a reliable and high-yielding route to this compound from readily available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps should allow for the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxy-5-methylthiobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a methoxy group, and a methylthio group, impart specific physicochemical properties that are crucial for its behavior in biological systems. Understanding these properties is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and developing new chemical entities. This guide provides a summary of the available physicochemical data for this compound and its structurally related analogs, details standard experimental protocols for determining these properties, and presents a general workflow for physicochemical characterization.

Physicochemical Data

Direct experimental data for this compound is limited in the public domain. The following table summarizes available experimental and predicted data for the target compound and structurally similar molecules to provide a comparative overview.

| Property | This compound | 2-Methoxy-4-(methylthio)benzoic acid | 2-(Methylthio)benzoic acid | 2-Methoxy-5-methylbenzoic acid |

| Molecular Formula | C₉H₁₀O₃S | C₉H₁₀O₃S | C₈H₈O₂S | C₉H₁₀O₃ |

| Molecular Weight | 198.24 g/mol | 198.24 g/mol | 168.21 g/mol | 166.17 g/mol |

| Melting Point (°C) | No data available | 112[1] | 169-173 (lit.)[2][3] | No data available |

| Boiling Point (°C) | No data available | 342.3 (Predicted)[4] | 297.4 ± 23.0 (Predicted)[3][5] | 610.43 K (Predicted)[6] |

| pKa | No data available | No data available | 3.67 ± 0.10 (Predicted)[3][5] | No data available |

| logP | No data available | 2.11530 (Predicted)[1] | No data available | 2.6 (Computed)[7] |

| Solubility | No data available | 574.9 mg/L in water at 25°C (estimated)[8] | Soluble in Methanol[2][3][5] | -2.13 (log10ws, Crippen Method)[6] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[9]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a glass capillary tube that is sealed at one end.[10][11] The sample is packed to a height of 2-3 mm by tapping the tube.[11]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.[9] Modern apparatuses often use digital temperature sensors and provide a magnified view of the sample.[11][12]

-

Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[11] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range.[9] For a pure compound, this range should be narrow. A broad melting range often indicates the presence of impurities.[9]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a critical parameter.

Methodology (General Qualitative Procedure):

-

Water Solubility: Approximately 10-25 mg of the compound is placed in a test tube, and about 0.75 mL of water is added in portions with vigorous shaking.[13] If the compound dissolves, its effect on the pH of the water can be tested with litmus or pH paper to indicate if it is an acidic or basic compound.[14]

-

Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[15]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[16]

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[17][18] The solution is placed in a thermostatted vessel and stirred continuously.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH for an acidic compound) added in small, precise increments.[17][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[17] The titration continues until the pH has passed the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is expressed as its logarithm (logP). The shake-flask method is the traditional and most direct method for its determination.[19]

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for logD determination) are mixed and allowed to saturate each other overnight.[20]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously until equilibrium is reached (typically for several hours).[19][20]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the formula: logP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).

Methodology (HPLC Method):

An alternative, faster method for estimating logP is by using reverse-phase HPLC.[21]

-

Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.[21]

-

Sample Analysis: The compound of interest is injected under the same chromatographic conditions, and its retention time is determined.

-

logP Estimation: The logP of the compound is then estimated from the calibration curve.[21]

General Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

Caption: Workflow for Physicochemical Characterization.

References

- 1. echemi.com [echemi.com]

- 2. 2-(METHYLTHIO)BENZOIC ACID | 3724-10-5 [chemicalbook.com]

- 3. 2-(METHYLTHIO)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-METHOXY-4-(METHYLTHIO)BENZOIC ACID, 96 - Safety Data Sheet [chemicalbook.com]

- 5. 2-(METHYLTHIO)BENZOIC ACID CAS#: 3724-10-5 [m.chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. quora.com [quora.com]

- 15. scribd.com [scribd.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-5-methylthiobenzoic Acid

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylthiobenzoic acid, including its chemical identifiers, physical properties, a proposed synthesis protocol, and a discussion of the potential biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Physical Properties

This compound, a substituted benzoic acid derivative, is identified by the following key parameters.

| Identifier | Value |

| CAS Number | 61694-97-1 |

| IUPAC Name | 2-methoxy-5-(methylsulfanyl)benzoic acid |

| Chemical Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Canonical SMILES | CSSc1cc(c(OC)c(c1)C(=O)O) |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Experimental Protocols

Proposed Synthesis of this compound

The following workflow outlines a potential synthetic pathway.

Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid

2-Methoxybenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, primarily at the para position to the methoxy group due to its ortho-, para-directing effect.

Step 2: Reduction of the Sulfonyl Chloride

The resulting 2-methoxy-5-(chlorosulfonyl)benzoic acid is then reduced to the corresponding thiol. This can be achieved using a suitable reducing agent, such as sodium sulfite or tin(II) chloride in an acidic medium.

Step 3: Methylation of the Thiol

The intermediate thiol is subsequently methylated to yield the final product, this compound. A common methylating agent for this transformation is dimethyl sulfate in the presence of a base.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the positions of the substituents on the benzoic acid ring.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be utilized to assess the purity of the final product.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, the biological relevance of structurally similar methoxy- and methylthio- substituted benzoic acid derivatives has been explored in various contexts.

Derivatives of benzoic acid are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The presence of methoxy and methylthio groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Given the absence of direct evidence, a hypothetical logical workflow for investigating the biological activity of this compound is presented below.

This generalized workflow illustrates the logical progression from initial screening to identify biological targets, followed by cell-based assays to understand the mechanism of action at the cellular level, including the modulation of specific signaling pathways. Promising results from these in vitro studies would then warrant further investigation in in vivo animal models to assess efficacy and safety, potentially leading to the identification of a new lead compound for drug development. Researchers interested in this molecule could explore its potential effects on pathways commonly associated with inflammation (e.g., NF-κB, MAPK signaling) or cancer (e.g., receptor tyrosine kinase pathways), given the activities of other substituted benzoic acids.

Spectroscopic Analysis of 2-Methoxy-5-methylthiobenzoic Acid and Related Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for compounds structurally related to 2-Methoxy-5-methylthiobenzoic acid. Due to the absence of publicly available experimental spectroscopic data for this compound, this document presents ¹H NMR, ¹³C NMR, IR, and MS data for the analogous compounds: 2-(Methylthio)benzoic acid and 2-Methoxy-5-methylbenzoic acid. Detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in the acquisition of data for similar compounds.

Introduction: this compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the structural elucidation and characterization of such novel compounds. This guide aims to provide a foundational understanding of the expected spectroscopic features of this class of molecules by examining data from closely related structures.

Data Presentation

Note: No experimental spectroscopic data was found for this compound in the public domain. The following tables present data for two structurally related compounds to serve as a reference.

2-(Methylthio)benzoic acid

Table 1: NMR Spectroscopic Data for 2-(Methylthio)benzoic acid

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Ar-H | 7.95 | dd | 1H | 7.8, 1.4 |

| Ar-H | 7.45 | td | 1H | 7.5, 1.4 |

| Ar-H | 7.27 | td | 1H | 7.5, 1.2 |

| Ar-H | 7.12 | dd | 1H | 7.8, 1.2 |

| -SCH₃ | 2.50 | s | 3H | |

| -COOH | 13.0 (approx.) | br s | 1H |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C=O | 168.5 |

| Ar-C | 141.8 |

| Ar-C | 133.0 |

| Ar-C | 132.1 |

| Ar-C | 126.5 |

| Ar-C | 125.8 |

| Ar-C | 124.0 |

| -SCH₃ | 15.4 |

Table 2: IR and MS Spectroscopic Data for 2-(Methylthio)benzoic acid

| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 3300-2500 (broad) | Carboxylic acid |

| C-H stretch (aromatic) | 3100-3000 | Aromatic |

| C=O stretch | 1680 | Carboxylic acid |

| C=C stretch | 1600-1450 | Aromatic |

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Fragment |

| Molecular Ion [M]⁺ | 168 | 100 | [C₈H₈O₂S]⁺ |

| [M-OH]⁺ | 151 | ||

| [M-COOH]⁺ | 123 |

2-Methoxy-5-methylbenzoic acid

Table 3: NMR Spectroscopic Data for 2-Methoxy-5-methylbenzoic acid

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Ar-H | 7.65 | d | 1H | 2.2 |

| Ar-H | 7.25 | dd | 1H | 8.4, 2.2 |

| Ar-H | 6.90 | d | 1H | 8.4 |

| -OCH₃ | 3.85 | s | 3H | |

| -CH₃ | 2.30 | s | 3H | |

| -COOH | 12.5 (approx.) | br s | 1H |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C=O | 169.0 |

| Ar-C | 158.0 |

| Ar-C | 134.5 |

| Ar-C | 131.0 |

| Ar-C | 121.0 |

| Ar-C | 115.5 |

| Ar-C | 112.0 |

| -OCH₃ | 55.8 |

| -CH₃ | 20.5 |

Table 4: IR and MS Spectroscopic Data for 2-Methoxy-5-methylbenzoic acid

| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 3300-2500 (broad) | Carboxylic acid |

| C-H stretch (aromatic/aliphatic) | 3100-2850 | Aromatic/Alkyl |

| C=O stretch | 1685 | Carboxylic acid |

| C=C stretch | 1610, 1500 | Aromatic |

| C-O stretch | 1250, 1030 | Aryl ether |

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Fragment |

| Molecular Ion [M]⁺ | 166 | 100 | [C₉H₁₀O₃]⁺ |

| [M-CH₃]⁺ | 151 | ||

| [M-OCH₃]⁺ | 135 | ||

| [M-COOH]⁺ | 121 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[1]

-

Ensure the solid is fully dissolved; vortexing or gentle heating may be applied.[1]

-

Filter the solution if any particulate matter is present to avoid issues with shimming.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Processing :

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2]

-

The mixture should be homogenous.

-

Place the mixture into a pelletizing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

For Electron Ionization (EI-MS), the sample must be volatile. A few micrograms of the solid sample are introduced into the instrument, often via a direct insertion probe.[4]

-

-

Data Acquisition :

-

The sample is vaporized by heating in the ion source under high vacuum.[4]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Processing :

-

The detector records the abundance of each ion.

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z is often the molecular ion, and the fragmentation pattern provides structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

References

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid

A Note on the Target Compound: Initial research for "2-Methoxy-5-methylthiobenzoic acid" did not yield specific information regarding its discovery, history, or detailed experimental protocols. This suggests that the compound may not be extensively documented in publicly available scientific literature. To provide a comprehensive and valuable technical guide, this document will focus on the closely related and well-documented compound, 2-Methoxy-5-(methylsulfonyl)benzoic acid . This molecule shares a similar core structure and has a notable history as a key intermediate in pharmaceutical synthesis.

Introduction to 2-Methoxy-5-(methylsulfonyl)benzoic acid

2-Methoxy-5-(methylsulfonyl)benzoic acid is a substituted benzoic acid derivative of significant interest in the field of medicinal chemistry and drug development.[1] Characterized by a benzene ring functionalized with a methoxy group, a methylsulfonyl group, and a carboxylic acid group, this compound primarily serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its history and development are intrinsically linked to the production of antipsychotic medications, where its specific structural properties are leveraged for the creation of more complex therapeutic molecules.[1]

Physicochemical Properties

The key physicochemical properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 50390-76-6 | [2] |

| Molecular Formula | C₉H₁₀O₅S | [2] |

| Molecular Weight | 230.241 g/mol | [2] |

| Melting Point | 190 °C | [2] |

| Boiling Point | 467.9 °C at 760 mmHg | [2] |

| Density | 1.372 g/cm³ | [2] |

| pKa | 3.49 ± 0.10 (Predicted) | [2] |

| Appearance | White solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |

Historical Context and Primary Application

The development and significance of 2-Methoxy-5-(methylsulfonyl)benzoic acid are closely tied to its role as a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[3][4] While a specific "discovery" event for the acid itself is not prominently documented, its importance emerged with the need for efficient synthetic routes to this class of pharmaceuticals.

The synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, has been a focus of process optimization to improve yields and reduce waste, highlighting the industrial relevance of this chemical family.[5][6][7] The general synthetic strategies often involve the modification of salicylic acid or its derivatives through steps like etherification, sulfonation, and oxidation.[5][6]

Below is a diagram illustrating the logical relationship of 2-Methoxy-5-(methylsulfonyl)benzoic acid as an intermediate in pharmaceutical synthesis.

Synthesis and Experimental Protocols

The synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid and its derivatives can be achieved through various routes, often starting from more readily available precursors. A common strategy involves the synthesis of a related intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, which can be hydrolyzed to the corresponding carboxylic acid.

Representative Synthesis of a Key Precursor: Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is based on a novel synthesis method described for a closely related precursor, which provides high yield and purity.[6]

Objective: To synthesize methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate.

Materials:

-

Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)

-

Tetrahydrofuran (THF) (300g)

-

Cuprous bromide (0.0125 mol)

-

Sodium aminosulfonate (0.25 mol)

-

Activated carbon

Equipment:

-

1000 ml reaction flask with reflux apparatus

-

Heating mantle

-

Stirring apparatus

-

Filtration setup

-

Rotary evaporator

Procedure:

-

Charge a 1000 ml reaction flask with 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[6]

-

Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate to the flask.[6]

-

Heat the mixture to 65°C and maintain this temperature for 12 hours with continuous stirring.[6]

-

After the reaction period, add 2g of activated carbon to the reaction mixture and filter the hot solution to remove the catalyst and activated carbon.[6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the dry product.[6]

Expected Outcome: A white crystalline powder of methyl 2-methoxy-5-sulfamoylbenzoate with a high yield (approx. 94.5%) and purity (>99% by HPLC).[6] This ester can then be subjected to hydrolysis to yield 2-Methoxy-5-(methylsulfonyl)benzoic acid.

The following diagram outlines the general workflow for this synthesis.

Biological Relevance and Mechanism of Action

As a chemical intermediate, 2-Methoxy-5-(methylsulfonyl)benzoic acid does not have a direct biological activity or signaling pathway associated with it. Its significance lies in its incorporation into larger molecules that do possess biological effects. For instance, in Amisulpride, the structural motif derived from this acid contributes to the overall shape and electronic properties of the drug, which are crucial for its binding to dopamine D2 and D3 receptors. The sulfonyl group, in particular, can influence the molecule's polarity and ability to form hydrogen bonds, which can be critical for receptor-ligand interactions.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Methoxy-5-(methylsulfonyl)benzoic acid|lookchem [lookchem.com]

- 3. Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

Potential Biological Activities of 2-Methoxy-5-methylthiobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Methoxy-5-methylthiobenzoic acid represent a class of compounds with significant potential in therapeutic applications. This technical guide consolidates the current understanding of their biological activities, drawing parallels from structurally similar methoxy and methylthio-substituted aromatic compounds. The primary areas of interest for these derivatives include anticancer, anti-inflammatory, and antioxidant activities. This document provides an in-depth overview of the plausible biological effects, detailed experimental protocols for their evaluation, and visual representations of potential signaling pathways.

Introduction

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. The introduction of methoxy (-OCH₃) and methylthio (-SCH₃) groups to the benzoic acid core can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The methoxy group, an electron-donating group, can influence metabolic stability and receptor binding. The methylthio group can be a key pharmacophore, participating in various biological interactions. While specific research on this compound derivatives is emerging, a wealth of information on analogous compounds provides a strong foundation for predicting their biological potential.

Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to exhibit the following biological activities:

Anticancer Activity

The presence of methoxy and other substituents on aromatic rings is a common feature in many anticancer agents. For instance, derivatives of 2,5-substituted benzoic acid have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in a variety of cancers[1][2]. Studies on other methoxy-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and hepatocellular carcinoma (HepG-2)[3][4]. The mode of action for such compounds can involve the induction of apoptosis and cell cycle arrest[4].

Anti-inflammatory Activity

Several benzoic acid derivatives are known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to selectively target COX-2, a key enzyme in the inflammatory cascade[5][6]. The anti-inflammatory potential of novel salicylic acid derivatives has also been demonstrated in lipopolysaccharide (LPS)-induced inflammation models, suggesting a mechanism involving the inhibition of the NF-κβ signaling pathway[7].

Antioxidant Activity

Phenolic acids and their derivatives are well-documented for their antioxidant properties. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of phenolic compounds is often attributed to their hydroxyl groups, and the presence of a methoxy group can modulate this activity[8][9].

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound derivatives is not extensively available in the public domain, the following tables summarize the activities of analogous compounds to provide a comparative baseline.

Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Anticancer Agents

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-(3,4,5-trimethoxyphenyl) benzimidazole | A549 (Lung Carcinoma) | 11.75 µg/mL | [10] |

| Thiazole derivative 4c | MCF-7 (Breast Adenocarcinoma) | 2.57 ± 0.16 | [4] |

| Thiazole derivative 4c | HepG2 (Hepatocellular Carcinoma) | 7.26 ± 0.44 | [4] |

| 2,5-substituted benzoic acid 24 (Ki) | Mcl-1 | 0.100 | [2] |

| 2,5-substituted benzoic acid 24 (Ki) | Bfl-1 | 0.100 | [2] |

Table 2: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (in vivo) | 75% inhibition at 50 mg/kg | [5][6] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significant reduction in inflammatory parameters | [7] |

Table 3: Antioxidant Activity of Phenolic Acids

| Compound | Assay | Activity | Reference |

| Gallic Acid | DPPH Radical Scavenging | High | [8] |

| Protocatechuic Acid | FRAP | High | [8] |

| Caffeic Acid | DPPH Radical Scavenging | Moderate | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO or a suitable solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.

-

Animals: Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagents: A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared. The test compounds are dissolved in methanol at various concentrations.

-

Assay Procedure: A specific volume of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette. The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing only methanol and DPPH is also measured.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows for the biological evaluation of this compound derivatives.

Caption: Workflow for anticancer drug discovery.

Caption: Inhibition of the COX-2 pathway.

Conclusion

Derivatives of this compound hold considerable promise as a scaffold for the development of new therapeutic agents. Extrapolation from structurally similar compounds suggests that these derivatives are likely to possess anticancer, anti-inflammatory, and antioxidant properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for the systematic evaluation of this promising class of molecules. Further research, including synthesis of a focused library of these derivatives and their comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential.

References

- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey [mdpi.com]

- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Structural Analysis of 2-Methoxy-5-methylthiobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of 2-Methoxy-5-methylthiobenzoic acid. Due to the absence of publicly available experimental crystallographic data for this specific molecule, this guide leverages analogous studies on related substituted benzoic acids to infer its structural characteristics. It covers theoretical conformational preferences, general synthetic pathways, and standard experimental protocols for characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar chemical entities.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the spatial arrangement of its functional groups—the carboxylic acid, methoxy, and methylthio moieties—is crucial for predicting its interactions with biological targets and for the rational design of new derivatives.

This guide synthesizes available information on structurally related compounds to provide a comprehensive overview of the likely structural features of this compound.

Predicted Conformational Analysis

Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, insights into its conformational preferences can be drawn from studies on similar molecules, such as ortho- and meta-anisic acid.

Rotational spectroscopy studies on o-anisic acid have revealed a dominant conformer where the carboxylic acid group is in a trans-COOH arrangement, stabilized by an intramolecular hydrogen bond between the carboxylic hydroxyl group and the oxygen of the methoxy group.[1] Less stable cis-COOH conformers have also been detected.[1] For m-anisic acid, four stable conformers corresponding to different relative orientations of the methoxy and carboxyl groups have been identified.[2][3]

Based on these findings, it is probable that this compound also exhibits a preferred planar or near-planar conformation. The key conformational features would be the orientation of the methoxy and carboxylic acid groups relative to the benzene ring and to each other. An intramolecular hydrogen bond between the carboxylic acid proton and the methoxy oxygen is a strong possibility, which would favor a specific planar arrangement. The methylthio group's orientation will also influence the overall conformation, though it is generally considered to be more flexible.

Logical Relationship of Conformational Analysis

Caption: Predicted conformational influences for this compound.

Synthesis Pathways

While specific, detailed synthetic procedures for this compound are not extensively published, general methods for the synthesis of related substituted benzoic acids can be applied. A common approach involves the modification of commercially available precursors. For instance, a plausible route could start from a suitably substituted phenol or anisole, followed by the introduction of the methylthio and carboxylic acid functionalities.

General Synthetic Workflow

Caption: A generalized synthetic pathway for this compound.

Quantitative Data

As of the date of this publication, no experimental crystallographic data for this compound has been deposited in publicly accessible databases. Therefore, tables of bond lengths, bond angles, and dihedral angles cannot be provided. Researchers are encouraged to perform their own crystallographic or computational studies to obtain this information.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals would include aromatic protons, a methoxy singlet, a methylthio singlet, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals would correspond to the aromatic carbons, the methoxy carbon, the methylthio carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorptions:

-

Broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

-

C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretches from the methoxy and carboxylic acid groups.

-

Aromatic C=C and C-H stretches.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

-

Data Acquisition: Acquire the mass spectrum. The molecular ion peak [M]⁺ or [M-H]⁻ should be observed, confirming the molecular weight of 198.24 g/mol .[4]

Conclusion

This technical guide has provided a theoretical structural analysis of this compound based on data from related compounds. While experimental crystallographic data is lacking, the conformational preferences can be inferred with a reasonable degree of confidence. The provided general synthetic strategies and experimental protocols offer a starting point for researchers working with this molecule. Further experimental and computational studies are necessary to fully elucidate the precise structural and conformational landscape of this compound.

References

Quantum Chemical Analysis of 2-Methoxy-5-methylthiobenzoic Acid: A Theoretical Deep Dive

A comprehensive guide for researchers and drug development professionals on the theoretical investigation of 2-Methoxy-5-methylthiobenzoic acid, outlining common quantum chemical methodologies and expected data outputs. No specific experimental or computational data for this compound is currently available in the public domain based on the conducted search.

Abstract

This technical guide outlines a theoretical framework for the quantum chemical analysis of this compound. Due to a lack of publicly available research data specifically for this molecule, this document serves as a methodological blueprint based on common practices in computational chemistry for similar benzoic acid derivatives. It details the standard protocols for geometry optimization, vibrational analysis, and the determination of electronic properties using Density Functional Theory (DFT). The objective is to provide researchers with a foundational understanding of the theoretical approaches that can be employed to elucidate the molecular characteristics of this compound, which are crucial for applications in drug design and materials science.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is fundamental to elucidating its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this information. This guide will detail the theoretical methodologies, specifically focusing on Density Functional Theory (DFT), which is a widely used method for such investigations.

Theoretical Methodology

The primary computational approach for studying molecules of this nature is Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost.

Software

A standard software package for these types of calculations is Gaussian, which is widely used in the computational chemistry community.

Computational Protocol

A typical computational workflow for analyzing this compound would involve the following steps:

-

Initial Structure Generation : The molecule's 2D structure is drawn and converted into a 3D structure using a molecular editor.

-

Geometry Optimization : The initial 3D structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure. A common level of theory for this is the B3LYP functional with a 6-311G(d,p) basis set.

-

Vibrational Frequency Analysis : Following optimization, vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations : A range of electronic properties are then calculated. These include:

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) : The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

-

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental NMR spectra.

-

The logical workflow for these computational studies is illustrated in the diagram below.

Caption: A flowchart illustrating the typical quantum chemical calculation workflow.

Expected Data Presentation

While no specific data exists for this compound, the following tables provide a template for how the calculated quantitative data would be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | Data not available |

| C-O (methoxy) | Data not available | |

| S-C (methylthio) | Data not available | |

| C=O (carboxyl) | Data not available | |

| O-H (carboxyl) | Data not available | |

| Bond Angles | C1-C2-C3 | Data not available |

| C-O-C (methoxy) | Data not available | |

| C-S-C (methylthio) | Data not available | |

| Dihedral Angles | C1-C2-C3-C4 | Data not available |

| O=C-O-H | Data not available |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| O-H stretch | Data not available | Data not available | Data not available | Carboxylic acid |

| C=O stretch | Data not available | Data not available | Data not available | Carboxylic acid |

| C-H stretch | Data not available | Data not available | Data not available | Aromatic/Methyl |

| C-O stretch | Data not available | Data not available | Data not available | Methoxy |

| C-S stretch | Data not available | Data not available | Data not available | Methylthio |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

| Chemical Hardness | Data not available |

| Chemical Softness | Data not available |

| Electrophilicity Index | Data not available |

Visualization of Molecular Properties

Visualizations are crucial for interpreting the results of quantum chemical calculations. The following diagram illustrates the concept of a Molecular Electrostatic Potential (MEP) map.

Methodological & Application

Application Notes and Protocols: 2-Methoxy-5-methylthiobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a versatile organic building block, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its substituted benzoic acid scaffold, featuring a methoxy group and a reactive methylthio moiety, allows for a range of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development. The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone, functionalities that are often integral to the structure and activity of various therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.

Key Applications in Organic Synthesis

The principal application of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical industry. The structural motif of this compound is found in several antipsychotic drugs.

-

Intermediate for Pharmaceutical Synthesis: The oxidized derivatives of this compound, such as 2-Methoxy-5-(methylsulfonyl)benzoic acid, are crucial intermediates in the synthesis of antipsychotic medications.[1] For instance, the core structure is a key component for the preparation of drugs like Sulpiride and Levosulpiride.[2][3]

-

Scaffold for Analog Synthesis: The functional groups present on the aromatic ring, namely the carboxylic acid, methoxy, and methylthio groups, offer multiple points for chemical modification. This allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

-

Precursor for Heterocyclic Compounds: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, which can then be utilized in cyclization reactions to form various heterocyclic systems.

Synthetic Protocols

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from a commercially available chlorobenzonitrile derivative. This is followed by the oxidation of the methylthio group to access the corresponding sulfoxide and sulfone, which are often the desired intermediates for pharmaceutical applications.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-methoxy-5-chlorobenzonitrile via nucleophilic aromatic substitution with sodium methyl mercaptide, followed by hydrolysis of the nitrile.

Step 1: Synthesis of 2-Methoxy-5-(methylthio)benzonitrile

-

Reaction: 2-Methoxy-5-chlorobenzonitrile + Sodium methyl mercaptide → 2-Methoxy-5-(methylthio)benzonitrile

-

Procedure:

-

To a solution of 2-methoxy-5-chlorobenzonitrile (1.0 eq) in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methyl mercaptide (1.1 - 1.5 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Methoxy-5-(methylthio)benzonitrile.

-

Step 2: Hydrolysis to this compound

-

Reaction: 2-Methoxy-5-(methylthio)benzonitrile → this compound

-

Procedure:

-

Suspend 2-Methoxy-5-(methylthio)benzonitrile (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Cool the reaction mixture to room temperature and acidify with a concentrated acid, such as hydrochloric acid, to a pH of 1-2.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

-

Protocol 2: Oxidation of this compound

The methylthio group can be selectively oxidized to the sulfoxide or further to the sulfone using appropriate oxidizing agents.

Oxidation to 2-Methoxy-5-(methylsulfinyl)benzoic Acid (Sulfoxide)

-

Reaction: this compound → 2-Methoxy-5-(methylsulfinyl)benzoic Acid

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise.

-

Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature while monitoring the progress by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium sulfite solution if H₂O₂ was used).

-

Isolate the product by extraction or precipitation followed by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

Oxidation to 2-Methoxy-5-(methylsulfonyl)benzoic Acid (Sulfone)

-

Reaction: this compound → 2-Methoxy-5-(methylsulfonyl)benzoic Acid

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

-

Add a slight excess (2.2 - 2.5 eq) of a strong oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or potassium permanganate. The use of a catalyst like sodium tungstate can be beneficial with hydrogen peroxide.

-

Heat the reaction mixture if necessary to drive the reaction to completion (monitor by TLC).

-

After completion, work up the reaction mixture accordingly. If using KMnO₄, the manganese dioxide byproduct needs to be filtered off. If using H₂O₂, excess peroxide can be quenched.

-

Isolate the product by precipitation upon acidification and cooling.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-Methoxy-5-(methylsulfonyl)benzoic acid.

-

Data Presentation

The following table summarizes the key transformations involving this compound. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Transformation | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| Synthesis | 2-Methoxy-5-chlorobenzonitrile | 1. Sodium methyl mercaptide2. NaOH (aq), then HCl (aq) | This compound | 70-85 (over two steps) |

| Oxidation to Sulfoxide | This compound | Hydrogen Peroxide (1 eq) or m-CPBA (1 eq) | 2-Methoxy-5-(methylsulfinyl)benzoic Acid | 80-95 |

| Oxidation to Sulfone | This compound | Hydrogen Peroxide (>2 eq) or KMnO₄ | 2-Methoxy-5-(methylsulfonyl)benzoic Acid | 85-95 |

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent oxidation to the corresponding sulfoxide and sulfone.

Caption: Synthetic route to this compound and its oxidation products.

Caption: General experimental workflow for the preparation of key derivatives.

References

Application Notes: 2-Methoxy-5-methylthiobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a valuable aromatic building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of pharmacologically active molecules. Its substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a methylthio group, provides multiple points for chemical modification, enabling the construction of complex drug candidates. The presence of the sulfur atom in the methylthio group allows for oxidation to sulfoxide and sulfone moieties, further expanding the synthetic possibilities and modulating the physicochemical and biological properties of the final compounds.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceuticals, with a focus on the development of alpha-1 adrenergic receptor antagonists, exemplified by the synthesis of Tamsulosin. Detailed experimental protocols, quantitative biological data, and visualizations of the relevant signaling pathway and experimental workflow are presented to facilitate its application in drug discovery and development.

Application Profile: Synthesis of Tamsulosin

Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1][2][[“]] The 2-methoxy-5-sulfamoylphenyl core of Tamsulosin is crucial for its pharmacological activity. This compound serves as a practical starting material for the synthesis of a key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then elaborated to Tamsulosin.

Biological Activity of Tamsulosin

Tamsulosin exhibits high affinity and selectivity for the alpha-1A and alpha-1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[[“]][4][5] By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in the symptoms of BPH.[1][5]

| Compound | Target Receptor | Selectivity | Clinical Indication |

| Tamsulosin | Alpha-1A & Alpha-1D Adrenergic Receptors | High selectivity for α1A/α1D over α1B[2] | Benign Prostatic Hyperplasia (BPH)[4] |

Signaling Pathway of Tamsulosin

The mechanism of action of Tamsulosin involves the blockade of Gq-protein coupled alpha-1 adrenergic receptors. This inhibition prevents the downstream activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to the relaxation of smooth muscle tissue.

Caption: Signaling pathway of Tamsulosin.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to Tamsulosin.

Synthetic Workflow Overview

Caption: Synthetic workflow for Tamsulosin.

Protocol 1: Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Objective: To oxidize the methylthio group of the starting material to a methylsulfonyl group.

Materials:

-

This compound

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Oxone® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-methoxy-5-(methylsulfonyl)benzoic acid.

Protocol 2: Synthesis of 2-Methoxy-5-sulfamoylbenzoic acid

Objective: To convert the carboxylic acid to a sulfonamide via chlorosulfonation and subsequent amination.

Materials:

-

2-Methoxy-5-(methylsulfonyl)benzoic acid

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonium hydroxide (28% aqueous solution)

-

Ice

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Standard glassware for reactions under anhydrous conditions

Procedure:

-

Carefully add 2-methoxy-5-(methylsulfonyl)benzoic acid (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Add thionyl chloride (2.0 eq) and heat the mixture to 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Extract the resulting precipitate with dichloromethane.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude sulfonyl chloride.

-

Without further purification, dissolve the crude sulfonyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated ammonium hydroxide solution.

-

Stir the mixture vigorously for 1 hour at 0 °C and then at room temperature for 2 hours.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-methoxy-5-sulfamoylbenzoic acid.

Protocol 3: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

Objective: To introduce the chiral aminopropyl side chain. This is a multi-step process involving amide coupling and reduction.

Materials:

-

2-Methoxy-5-sulfamoylbenzoic acid

-

(R)-(+)-α-Methylbenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Amide Coupling: To a solution of 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add (R)-(+)-α-methylbenzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude amide.

-

Amide Reduction: Dissolve the crude amide in anhydrous THF and cool to 0 °C.

-

Slowly add BH₃·THF solution (3.0 eq) and allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1N HCl.

-

Stir for 30 minutes, then basify with NaOH solution and extract with ethyl acetate.

-

Dry the organic layer and concentrate to give the N-benzylated amine.

-

Debenzylation: Dissolve the N-benzylated amine in methanol, add Pd/C (10 mol%), and hydrogenate under a hydrogen atmosphere (balloon pressure) for 24 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate to obtain (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 4: Synthesis of Tamsulosin

Objective: To couple the key aminopropyl intermediate with the 2-(2-ethoxyphenoxy)ethyl side chain.

Materials:

-

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

-

2-(2-Ethoxyphenoxy)ethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Standard reflux apparatus

Procedure:

-

To a solution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) in acetonitrile, add 2-(2-ethoxyphenoxy)ethyl bromide (1.1 eq) and K₂CO₃ (2.5 eq).

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford Tamsulosin.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex pharmaceutical agents. The synthetic route to Tamsulosin outlined herein demonstrates its potential for creating compounds targeting G-protein coupled receptors. The presented protocols provide a foundation for researchers to explore the synthesis of novel derivatives and to further investigate their therapeutic potential in various disease areas. The versatility of the functional groups on the this compound scaffold allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tamsulosin Mechanism Of Action - Consensus Academic Search Engine [consensus.app]

- 4. Tamsulosin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

experimental protocol for the synthesis of 2-Methoxy-5-methylthiobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract